A Technical Guide to the Synthesis and Characterization of 2-Amino-2-(1H-indol-5-yl)acetic Acid
A Technical Guide to the Synthesis and Characterization of 2-Amino-2-(1H-indol-5-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prospective synthesis and characterization of 2-Amino-2-(1H-indol-5-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific published experimental data for this compound, this document outlines plausible synthetic routes based on established organic chemistry principles and predicts characteristic analytical data based on analogous structures.
Introduction
2-Amino-2-(1H-indol-5-yl)acetic acid, also known as 5-indolylglycine, is an unnatural α-amino acid. The indole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into amino acid structures can lead to novel pharmacological properties. This guide details potential synthetic pathways and the expected analytical characterization of the title compound.
Proposed Synthetic Routes
Two classical methods for α-amino acid synthesis are proposed: the Strecker synthesis and the Bucherer-Bergs synthesis, both commencing from the readily available indole-5-carboxaldehyde.
Strecker Synthesis
The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde.[1][2][3] The process involves the formation of an α-aminonitrile intermediate, followed by hydrolysis.[1][4]
Experimental Protocol:
Step 1: Synthesis of 2-Amino-2-(1H-indol-5-yl)acetonitrile
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To a stirred solution of indole-5-carboxaldehyde (1.0 eq.) in methanol, add a solution of ammonium chloride (1.2 eq.) in water.
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To this mixture, add a solution of sodium cyanide (1.2 eq.) in water dropwise at 0-5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to 2-Amino-2-(1H-indol-5-yl)acetic acid
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Treat the crude α-aminonitrile with a strong acid (e.g., 6M HCl) and heat under reflux for 4-8 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture and adjust the pH to the isoelectric point (typically around 6-7) with a base (e.g., NaOH or NH4OH) to precipitate the amino acid.
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Collect the solid product by filtration, wash with cold water and then a water-miscible organic solvent (e.g., ethanol or acetone), and dry under vacuum.
Logical Workflow for Strecker Synthesis:
Caption: Strecker synthesis of 2-Amino-2-(1H-indol-5-yl)acetic acid.
Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction provides a one-pot synthesis of hydantoins from a carbonyl compound, which can then be hydrolyzed to the corresponding α-amino acid.[5][6][7]
Experimental Protocol:
Step 1: Synthesis of 5-(1H-indol-5-yl)imidazolidine-2,4-dione (Hydantoin)
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In a pressure vessel, combine indole-5-carboxaldehyde (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (2.0 eq.) in a mixture of ethanol and water.[8]
-
Seal the vessel and heat the mixture at 80-100 °C for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the hydantoin product.[5]
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Hydrolysis to 2-Amino-2-(1H-indol-5-yl)acetic acid
-
Heat the hydantoin intermediate with a strong base (e.g., aqueous Ba(OH)2 or NaOH) under reflux for an extended period (12-48 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., H2SO4 to precipitate BaSO4 if using Ba(OH)2, or HCl).
-
Adjust the pH to the isoelectric point to precipitate the amino acid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Logical Workflow for Bucherer-Bergs Synthesis:
Caption: Bucherer-Bergs synthesis of 2-Amino-2-(1H-indol-5-yl)acetic acid.
Characterization
The following tables summarize the expected analytical data for 2-Amino-2-(1H-indol-5-yl)acetic acid based on the characterization of similar compounds.
Physical and Chemical Properties
| Property | Expected Value |
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.20 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | >200 °C (with decomposition) |
| Solubility | Soluble in aqueous acid and base, sparingly soluble in water and common organic solvents. |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | br s | 1H | Indole N-H |
| ~7.5 | d | 1H | H-4 (Indole) |
| ~7.3 | d | 1H | H-7 (Indole) |
| ~7.2 | t | 1H | H-2 (Indole) |
| ~7.0 | dd | 1H | H-6 (Indole) |
| ~6.4 | t | 1H | H-3 (Indole) |
| ~4.5 | s | 1H | α-CH |
| ~3.5 | br s | 2H | α-NH2 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~136 | C-7a (Indole) |
| ~128 | C-5 (Indole) |
| ~127 | C-3a (Indole) |
| ~125 | C-2 (Indole) |
| ~122 | C-4 (Indole) |
| ~120 | C-6 (Indole) |
| ~111 | C-7 (Indole) |
| ~102 | C-3 (Indole) |
| ~58 | α-C |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | N-H stretch (indole and amino group) |
| 3200-2500 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1620 | Medium | N-H bend (amino group) |
| ~1580 | Medium | C=C stretch (aromatic) |
| ~1450 | Medium | C-H bend |
Mass Spectrometry (MS)
| m/z Value | Interpretation |
| 190.07 | [M]+ (Calculated for C10H10N2O2) |
| 173.07 | [M-NH3]+ |
| 145.06 | [M-COOH]+ |
| 130.06 | [Indol-5-yl-CH=NH2]+ |
Conclusion
This technical guide outlines plausible and well-established synthetic methodologies for the preparation of 2-Amino-2-(1H-indol-5-yl)acetic acid. The Strecker and Bucherer-Bergs syntheses, both starting from indole-5-carboxaldehyde, represent viable routes to this target molecule. The provided characterization data, while predictive, serves as a benchmark for researchers undertaking the synthesis and analysis of this compound. This information is intended to facilitate further research and development involving this and related novel amino acid structures.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. medschoolcoach.com [medschoolcoach.com]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. Bucherer-Bergs Reaction [organic-chemistry.org]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
